molecular formula C9H12N2OS B14947794 4,6-Dimethyl-2-methylsulfanyl-nicotinamide

4,6-Dimethyl-2-methylsulfanyl-nicotinamide

Cat. No.: B14947794
M. Wt: 196.27 g/mol
InChI Key: JKBHMOUWFBUCBV-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-methylsulfanyl-nicotinamide is a compound with the molecular formula C9H12N2OS. It is a derivative of nicotinamide, which is an amide form of nicotinic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-methylsulfanyl-nicotinamide typically involves the reaction of 4,6-dimethyl-2-chloronicotinamide with a methylthiolating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-methylsulfanyl-nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Dimethyl-2-methylsulfanyl-nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-methylsulfanyl-nicotinamide involves its interaction with various molecular targets and pathways. It is known to modulate redox reactions and energy production in cells by influencing the synthesis of nicotinamide adenine dinucleotide (NAD+). This compound can also affect DNA repair and cellular stress responses, making it a potential candidate for therapeutic applications in conditions involving oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethyl-2-methylsulfanyl-nicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological propertiesCompared to other nicotinamide derivatives, this compound may offer enhanced stability and specific interactions with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C9H12N2OS

Molecular Weight

196.27 g/mol

IUPAC Name

4,6-dimethyl-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C9H12N2OS/c1-5-4-6(2)11-9(13-3)7(5)8(10)12/h4H,1-3H3,(H2,10,12)

InChI Key

JKBHMOUWFBUCBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(=O)N)SC)C

Origin of Product

United States

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